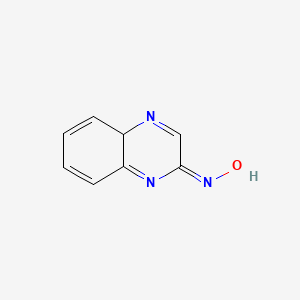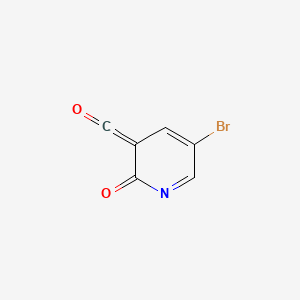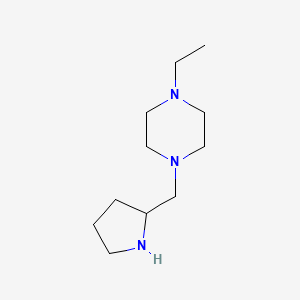
2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid is a heterocyclic compound that features a pyridine ring fused with a diazinane ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by Michael addition . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism by which 2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Thiazolidine derivatives: Known for their diverse therapeutic properties, these compounds also feature a five-membered ring with nitrogen and sulfur atoms.
Pyridine derivatives: Compounds like 3-(pyridin-4-yl)-1,2,4-triazines have structural similarities and are used in various chemical and biological applications.
Uniqueness
2-(4-Oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid is unique due to its specific combination of a pyridine ring with a diazinane ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific fields.
Eigenschaften
Molekularformel |
C11H13N3O3 |
|---|---|
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-(4-oxo-2-pyridin-3-yl-1,3-diazinan-5-yl)acetic acid |
InChI |
InChI=1S/C11H13N3O3/c15-9(16)4-8-6-13-10(14-11(8)17)7-2-1-3-12-5-7/h1-3,5,8,10,13H,4,6H2,(H,14,17)(H,15,16) |
InChI-Schlüssel |
NCNGUNFGOQGXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)NC(N1)C2=CN=CC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)
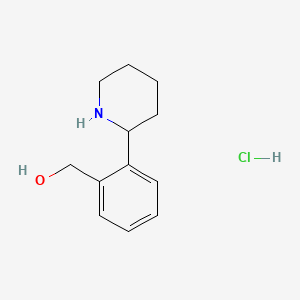
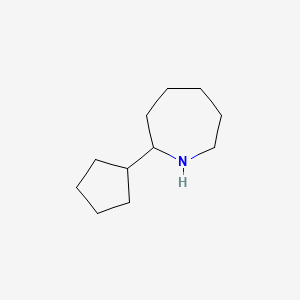
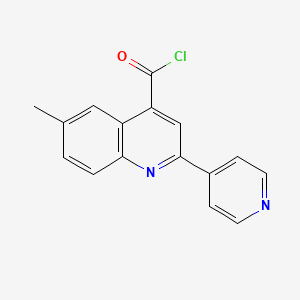
![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
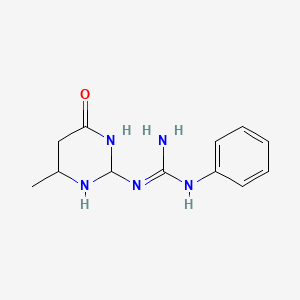
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)

